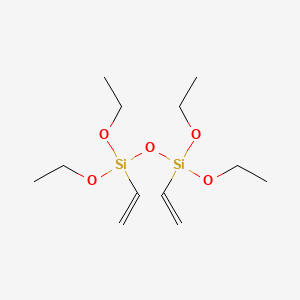

1,3-Divinyltetraethoxydisiloxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Divinyltetramethyldisiloxane is an organosilicon compound . It is a potential vinyl donor used in cross-coupling reactions and is also involved in the copolymerization reaction with aromatic ketones . It is commonly employed as a catalyst in hydrosilylation reactions .

Synthesis Analysis

The divinyl silane modified self-crosslinking polyacrylate latex was successfully prepared by semicontinuous seeded emulsion polymerization . Methyl methacrylate (MMA) and butyl acrylate (BA) were used as main monomers and the reaction was initiated by potassium persulfate (KPS). The modified monomer 1, 3-divinyltetramethyldisiloxane (DVMS) and crosslinked monomer hydroxyethyl acrylate (HEA) were introduced into the basic dispersion .Molecular Structure Analysis

The molecular formula of 1,3-Divinyltetramethyldisiloxane is C8H18OSi2 .Chemical Reactions Analysis

1,3-Divinyltetramethyldisiloxane acts as a potential vinyl donor used in cross-coupling reactions . It is also involved in the copolymerization reaction with aromatic ketones .Physical And Chemical Properties Analysis

1,3-Divinyltetramethyldisiloxane is a liquid with a refractive index of 1.411 . It has a boiling point of 139 °C and a melting point of -99 °C . The density of this compound is 0.809 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Amphiphilic Compound Formation

1,3-Divinyltetraethoxydisiloxane has been used to create compounds with amphiphilic character. Through thiol-ene addition reactions, carboxyl groups are attached to hydrophobic substrates like 1,3-divinyltetramethyldisiloxane, resulting in compounds that can self-assemble in solution. This property is significant for developing solvent-free liquid electrolytes, as these compounds exhibit enhanced dielectric permittivity and conductivity, especially after doping with lithium salts (Turcan-Trofin et al., 2019).

Crystal Structure Analysis

1,3-Divinyltetraethoxydisiloxane-related compounds, specifically disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, have been synthesized and studied for their crystal structures. These compounds, known for their solubility in common organic solvents and thermal stability, can form columnar and sheet-like arrays in crystals, suggesting their potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).

Copolymerization Applications

The compound has been used in acyclic diene metathesis (ADMET) copolymerization with 1,9-decadiene, resulting in siloxylene-vinylene-alkenylene copolymers. This example illustrates the compound's versatility in creating novel polymeric materials (Małecka et al., 2002).

Catalytic Applications

1,3-Divinyltetraethoxydisiloxane has also been involved in selective catalytic reactions. For instance, an iron complex catalyzed reaction introduced a hydride and a silyl group into 1,3-divinyldisiloxane. This reaction showcased a unique product formation through dehydrogenative silylation and hydrogenation (Naumov et al., 2012).

PolycarboSiloxane and PolycarboSilane Synthesis

Research has focused on synthesizing hyperbranched polycarbosiloxanes and polycarbosilanes using 1,3-divinyltetraethoxydisiloxane. These polymers, with their unique dendritic structures, are promising for applications in electronics, photonics, and specialty coatings (Hu et al., 2012).

Safety and Hazards

1,3-Divinyltetramethyldisiloxane is a highly flammable liquid and vapor . It can cause skin and eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Propiedades

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 |

Source

|

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Divinyltetraethoxydisiloxane | |

CAS RN |

3682-26-6 |

Source

|

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 1,3-Divinyltetraethoxydisiloxane in silsesquioxane cage synthesis?

A1: 1,3-Divinyltetraethoxydisiloxane serves as a building block in the synthesis of silsesquioxane cages, specifically T8, T10, and T12 cages [, ]. These cages are composed of silicon and oxygen atoms arranged in polyhedral structures. The vinyl groups present in 1,3-Divinyltetraethoxydisiloxane can participate in hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, which are crucial for building the cage structure.

Q2: How does the use of 1,3-Divinyltetraethoxydisiloxane compare to other methods for silsesquioxane cage synthesis?

A2: The research highlights that using 1,3-Divinyltetraethoxydisiloxane, alongside tetra n-butylammonium fluoride (TBAF) as a catalyst, results in improved reaction yields compared to previously reported methods for synthesizing T8, T10, and T12 silsesquioxane cages [, ]. This suggests that this method may offer a more efficient route for producing these specific cage structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)

![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)